molecular formula C4H3F2IN2 B1427051 1-(Difluoromethyl)-4-iodo-1H-pyrazole CAS No. 1041205-43-9

1-(Difluoromethyl)-4-iodo-1H-pyrazole

Cat. No. B1427051
M. Wt: 243.98 g/mol
InChI Key: VMZIHPOJBPKGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371319B2

Procedure details

4-Iodo-1-difluoromethylpyrazole (521 mg, 1.81 mmole) was dissolved in DMF (3 mL). TMS-acetylene (0.43 ml) was added followed by di-isopropylamine (395 uL), copper(I) iodide (27 mg) and triphenylphosphine (112 mg). The reaction was flushed with nitrogen. Palladium acetate (32 mg) was added and the reaction flushed again with nitrogen (×3) and was heated at 60° C. for 65 minutes. The reaction was cooled and diluted with ethyl acetate (20 mL). The solution was washed with water (3×10 mL) and with brine then dried and concentrated in vacuo. The residue was purified using preparative TLC eluting with 1:1 dichloromethane:cyclohexane to afford the title compound (413 mg 1.92 mmole). 1H-NMR (CDCl3, 500 MHz): δ 0.25 (s, 9H), 7.15 (t, J=60.2 Hz, 1H), 7.71 (s, 1H), 7.94 (s, 1H).
Quantity
521 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Quantity
395 μL
Type
reactant
Reaction Step Three
Quantity
112 mg
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
27 mg
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][N:5]([CH:7]([F:9])[F:8])[CH:6]=1.[Si:10]([C:14]#[CH:15])([CH3:13])([CH3:12])[CH3:11].C(NC(C)C)(C)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C=O)C.[Cu]I.C1CCCCC1>[F:8][CH:7]([F:9])[N:5]1[CH:6]=[C:2]([C:15]#[C:14][Si:10]([CH3:13])([CH3:12])[CH3:11])[CH:3]=[N:4]1

Inputs

Step One
Name
Quantity
521 mg
Type
reactant
Smiles
IC=1C=NN(C1)C(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.43 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#C
Step Three
Name
Quantity
395 μL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Four
Name
Quantity
112 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
copper(I) iodide
Quantity
27 mg
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was flushed with nitrogen
ADDITION
Type
ADDITION
Details
Palladium acetate (32 mg) was added
CUSTOM
Type
CUSTOM
Details
the reaction flushed again with nitrogen (×3)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (20 mL)
WASH
Type
WASH
Details
The solution was washed with water (3×10 mL) and with brine
CUSTOM
Type
CUSTOM
Details
then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with 1:1 dichloromethane

Outcomes

Product
Name
Type
product
Smiles
FC(N1N=CC(=C1)C#C[Si](C)(C)C)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.92 mmol
AMOUNT: MASS 413 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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